4-[(4-Fluorophenyl)carbonyl]benzonitrile
Description
4-[(4-Fluorophenyl)carbonyl]benzonitrile (CAS RN: 54978-50-6) is a nitrile-containing aromatic compound with the molecular formula C₁₄H₈FNO and a molecular weight of 225.22 g/mol . Its structure consists of a benzoyl group substituted with a 4-fluorophenyl moiety and a benzonitrile group. This compound is primarily used in pharmaceutical and materials science research. Key properties include:
- Storage: Requires standard laboratory conditions (room temperature, inert atmosphere).
- Hazard Information: Limited data available; general precautions for nitriles (e.g., irritant handling protocols) apply .
Properties
IUPAC Name |
4-(4-fluorobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIJLXGFXADEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611342 | |
| Record name | 4-(4-Fluorobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54978-50-6 | |
| Record name | 4-(4-Fluorobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)carbonyl]benzonitrile typically involves the reaction of 4-fluorobenzoyl chloride with benzonitrile in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Fluorobenzoyl chloride+BenzonitrileBasethis compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Fluorophenyl)carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-[(4-Fluorophenyl)carbonyl]benzoic acid.
Reduction: Formation of 4-[(4-Fluorophenyl)methanol]benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenyl)carbonyl]benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)carbonyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group can form hydrogen bonds or interact with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzonitriles with Fluorinated Aromatic Groups
Key Findings :
- Electronic Effects : The carbonyl group in 4-[(4-Fluorophenyl)carbonyl]benzonitrile enhances electron-withdrawing properties compared to thioether or alkyl-substituted analogs, influencing reactivity in cross-coupling reactions .
- Biological Activity : Thioether derivatives (e.g., 4-[(4-Fluorophenyl)thio]benzonitrile) show inhibitory activity against kinases, while carbonyl analogs are more common in materials science .
Pharmacologically Active Benzonitrile Derivatives
Table 2: Pharmacological and Structural Comparison
Key Findings :
- Stereochemistry : Chiral benzonitrile derivatives (e.g., S-22 and R-22 in ) exhibit enantiomer-specific biological activities, critical for drug development .
- Byproduct Relevance: Impurities like 4-[1-(4-dimethylamino)-1-(4-fluorophenyl) butenyl]-3-(hydroxymethyl)benzonitrile are studied for quality control in antidepressant synthesis .
Benzonitriles in Materials Science
Key Findings :
- Conjugation Effects: Extended π-conjugation in NLO-active benzonitriles (e.g., molecule A in ) enhances hyperpolarizability compared to non-conjugated analogs .
- Liquid Crystals : Alkyl-substituted biphenyl nitriles (e.g., 7CB) exhibit thermotropic behavior, unlike rigid carbonyl derivatives .
Biological Activity
4-[(4-Fluorophenyl)carbonyl]benzonitrile, with the molecular formula C14H8FNO and a molecular weight of 225.22 g/mol, is an organic compound notable for its unique structure that includes a fluorophenyl group attached to a carbonyl functional group, further connected to a benzonitrile moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding studies.
The presence of the fluorine atom in the para position significantly influences the electronic and steric properties of the compound, which in turn affects its reactivity and interactions with biological targets. The carbonyl group can form hydrogen bonds and interact with active sites on enzymes or receptors, while the fluorophenyl group enhances binding affinity through hydrophobic interactions.
Although specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with various molecular targets, modulating their activity. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions positions it as a candidate for therapeutic applications in drug development.
Biological Activity Overview
Research indicates that this compound exhibits potential biological activities primarily through:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.
- Receptor Binding : Its structural characteristics allow it to bind effectively to specific receptors, suggesting potential roles in modulating receptor-mediated pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Unique Feature |
|---|---|
| 4-[(3-Fluorophenyl)carbonyl]benzonitrile | Fluorine atom in the meta position |
| 4-[(4-Chlorophenyl)carbonyl]benzonitrile | Chlorine atom instead of fluorine |
| 4-[(4-Bromophenyl)carbonyl]benzonitrile | Bromine atom instead of fluorine |
| 4-[(4-Methylphenyl)carbonyl]benzonitrile | Methyl group instead of fluorine |
The unique electronic properties imparted by the fluorine atom enhance its reactivity and binding interactions compared to its chloro, bromo, and methyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
